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Abstract
Lometrexol disodium, a second-generation antifolate, has been a subject of significant

interest in oncology research due to its targeted mechanism of action and potential for activity

against a range of solid tumors. This technical guide provides an in-depth overview of the

discovery, development, and mechanism of action of Lometrexol disodium. It details its

primary molecular targets, the downstream effects on cellular metabolism, and the preclinical

and clinical investigations that have defined its therapeutic potential and limitations. This

document is intended to serve as a comprehensive resource, incorporating detailed

experimental protocols, quantitative data summaries, and visual representations of key

biological pathways and experimental workflows to facilitate a deeper understanding for

researchers and drug development professionals.

Introduction
Lometrexol (also known as DDATHF, 5,10-dideazatetrahydrofolic acid) is a folate analog

antimetabolite with antineoplastic activity.[1] Its development was driven by the need for

antifolates with novel mechanisms of action to overcome resistance to established drugs like

methotrexate.[1] Lometrexol's primary distinction lies in its potent and specific inhibition of

glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine

biosynthesis pathway.[1][2] By disrupting this pathway, Lometrexol effectively starves rapidly

proliferating cancer cells of the necessary purine nucleotides for DNA and RNA synthesis,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12397558?utm_src=pdf-interest
https://www.benchchem.com/product/b12397558?utm_src=pdf-body
https://www.benchchem.com/product/b12397558?utm_src=pdf-body
https://www.selleckchem.com/products/lometrexol.html
https://www.selleckchem.com/products/lometrexol.html
https://www.selleckchem.com/products/lometrexol.html
https://pubmed.ncbi.nlm.nih.gov/8958188/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


leading to cell cycle arrest and apoptosis.[3] This guide will explore the multifaceted journey of

Lometrexol from its chemical synthesis to its evaluation in clinical settings.

Mechanism of Action
Lometrexol exerts its cytotoxic effects primarily through the inhibition of two key enzymes

involved in one-carbon metabolism:

Glycinamide Ribonucleotide Formyltransferase (GARFT): This is the principal target of

Lometrexol. GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate

to glycinamide ribonucleotide (GAR), a critical step in the de novo synthesis of purine

nucleotides. Lometrexol acts as a tight-binding inhibitor of GARFT, leading to a rapid and

sustained depletion of intracellular purine pools (ATP and GTP).

Serine Hydroxymethyltransferase (SHMT1/2): Lometrexol is also a potent inhibitor of both

the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine

hydroxymethyltransferase. SHMT catalyzes the reversible conversion of serine and

tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key source of one-carbon

units for various biosynthetic pathways, including purine and thymidylate synthesis.

The dual inhibition of GARFT and SHMT disrupts purine biosynthesis at multiple points,

enhancing its anticancer efficacy.

Signaling Pathway
The inhibition of GARFT by Lometrexol leads to a cascade of downstream effects, including the

inhibition of the mTORC1 signaling pathway, which is sensitive to purine levels.
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Caption: Lometrexol inhibits GARFT and SHMT, blocking purine synthesis and mTORC1

signaling.

Discovery and Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b12397558?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of Lometrexol involves a multi-step asymmetric approach to establish the correct

stereochemistry at the C6 position, which is crucial for its biological activity.

Synthetic Scheme Overview
An enantioselective synthesis of Lometrexol has been described which utilizes (5R)-2-

piperidone as a key intermediate. The process involves the following key transformations:

Enantioselective esterification: A lipase-catalyzed reaction is used to create a chiral building

block.

Functional group manipulation: A series of reactions are performed to introduce the

necessary chemical groups.

Cyclization: The core heterocyclic ring system is formed.

Coupling and Hydrolysis: The final L-glutamate moiety is attached, followed by hydrolysis to

yield Lometrexol.

Preclinical Development
In Vitro Studies
Lometrexol has demonstrated potent cytotoxic activity against a variety of cancer cell lines.

Compound Cell Line Assay IC50

Lometrexol
CCRF-CEM (human

leukemia)
Proliferation 2.9 nM

Table 1: In Vitro Activity of Lometrexol

In Vivo Studies
Preclinical studies in animal models have shown the antitumor efficacy of Lometrexol. A

common model is the murine xenograft model.

Clinical Development
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Lometrexol has undergone Phase I and II clinical trials to evaluate its safety, pharmacokinetics,

and efficacy in cancer patients.

Phase I Trials
Early clinical trials were challenged by delayed and cumulative myelosuppression. Subsequent

studies found that co-administration of folic acid could significantly mitigate these toxicities

without compromising antitumor activity.

A Phase I study established a recommended Phase II dose of 10.4 mg/m² of Lometrexol

administered intravenously weekly, in combination with daily oral folic acid at 3 mg/m². Dose-

limiting toxicities included thrombocytopenia and mucositis.

Pharmacokinetic Data
The pharmacokinetics of Lometrexol have been characterized in human subjects.

Parameter Value

Plasma Protein Binding 78 ± 3%

Volume of Distribution (Vd) 4.7 - 15.8 L/m²

Elimination Half-life (t1/2α) 19 ± 7 min

Elimination Half-life (t1/2β) 256 ± 96 min

Elimination Half-life (t1/2γ) 1170 ± 435 min

Renal Excretion (24h) 85 ± 16% of dose

Table 2: Human Pharmacokinetic Parameters of Lometrexol

Experimental Protocols
GARFT Enzyme Inhibition Assay (Spectrophotometric
Method)
This protocol is adapted from methods used to determine the activity of GARFTase.
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Principle: The enzymatic activity is monitored by measuring the increase in absorbance at 295

nm, corresponding to the formation of 5,8-dideazatetrahydrofolate.

Materials:

Purified human GARFTase

α,β-glycinamide ribonucleotide (GAR)

10-formyl-5,8-dideazafolate (10-CHODDF)

Lometrexol disodium

0.1 M HEPES buffer, pH 7.5

DMSO

UV-transparent 96-well plate

Spectrophotometer

Procedure:

Prepare a stock solution of Lometrexol in DMSO.

In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-

CHODDF, and varying concentrations of Lometrexol in HEPES buffer.

Pre-incubate the plate at 37°C.

Initiate the reaction by adding 150 µL of 20 nM purified GARFTase.

Immediately monitor the increase in absorbance at 295 nm over time.

Calculate initial reaction rates and determine the Ki value using appropriate enzyme

inhibition models.

SHMT Inhibition Assay (Competitive Binding Assay)
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Principle: This assay measures the ability of an antifolate to compete with leucovorin for

binding to SHMT, which can be monitored spectrophotometrically by the formation of a

quinonoid intermediate.

Materials:

Purified human cytosolic SHMT (hcSHMT)

Lometrexol disodium

Leucovorin

Glycine

Buffer solution (e.g., potassium phosphate buffer)

Spectrophotometer

Procedure:

Prepare solutions of hcSHMT, glycine, leucovorin, and varying concentrations of Lometrexol.

In a cuvette, mix the enzyme, glycine, and Lometrexol.

Initiate the reaction by adding leucovorin.

Measure the absorbance change associated with the formation of the enzyme-glycine-

leucovorin ternary complex.

Determine the apparent inhibition constant (Ki) by analyzing the inhibition curves at different

Lometrexol concentrations.

In Vitro Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable

cells.

Materials:
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Cancer cell line of interest

Lometrexol disodium

Complete cell culture medium

MTT solution (5 mg/mL in PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to attach overnight.

Treat the cells with serial dilutions of Lometrexol for a desired period (e.g., 72 hours).

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 570 nm.

Calculate the percentage of cell viability relative to untreated controls.

In Vivo Xenograft Tumor Model
Principle: This protocol evaluates the antitumor efficacy of Lometrexol in an in vivo setting.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest

Lometrexol disodium for injection
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Folic acid for supplementation

Matrigel (optional)

Calipers

Procedure:

Implant cancer cells subcutaneously into the flanks of the mice.

Allow tumors to reach a palpable size.

Randomize mice into control and treatment groups.

Administer Lometrexol via an appropriate route (e.g., intraperitoneal injection) at a

predetermined dose and schedule. The control group receives a vehicle.

Provide folic acid supplementation in the diet or drinking water.

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

Monitor the body weight and general health of the mice.

Experimental Workflow
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Drug Evaluation Workflow
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Caption: A typical workflow for the preclinical and clinical evaluation of Lometrexol.

Conclusion
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Lometrexol disodium represents a significant development in the field of antifolate

chemotherapy, with a distinct mechanism of action targeting de novo purine synthesis. Its

potent inhibition of GARFT and SHMT provides a strong rationale for its use in oncology. While

early clinical development was hampered by toxicity, the implementation of folic acid co-therapy

has improved its therapeutic index. The detailed understanding of its mechanism, supported by

the experimental protocols and data presented in this guide, offers a solid foundation for further

research and development of this class of compounds. Future investigations may focus on

identifying predictive biomarkers of response and exploring rational combination therapies to

maximize the clinical benefit of Lometrexol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral
folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine
Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery and Development of Lometrexol
Disodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397558#discovery-and-development-of-
lometrexol-disodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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